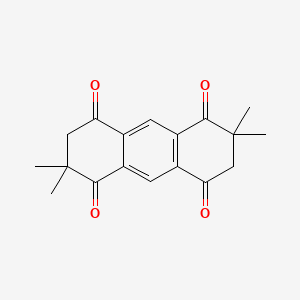![molecular formula C22H25NO6S B14335564 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate CAS No. 110241-44-6](/img/structure/B14335564.png)
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate typically involves several steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through a series of reactions starting from aniline derivatives, followed by cyclization and methylation.
Introduction of the Dimethoxymethylphenyl Group: This step involves the reaction of the quinolinium intermediate with a dimethoxymethylphenyl derivative under specific conditions to form the desired product.
Formation of the Methyl Sulfate Salt: The final step involves the reaction of the intermediate with methyl sulfate to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to modify the quinolinium core or the phenyl group, resulting in different reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The quinolinium core can interact with nucleic acids and proteins, potentially leading to the inhibition of key biological processes. The dimethoxymethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate can be compared with other similar compounds, such as:
Quinolinium Derivatives: Compounds with similar quinolinium cores but different substituents.
Phenyl Ethenyl Derivatives: Compounds with similar phenyl ethenyl groups but different core structures.
Methyl Sulfate Salts: Compounds with different cationic cores but the same methyl sulfate counterion.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
110241-44-6 |
|---|---|
分子式 |
C22H25NO6S |
分子量 |
431.5 g/mol |
IUPAC名 |
4-[2-[4-(dimethoxymethyl)phenyl]ethenyl]-1-methylquinolin-1-ium;methyl sulfate |
InChI |
InChI=1S/C21H22NO2.CH4O4S/c1-22-15-14-17(19-6-4-5-7-20(19)22)11-8-16-9-12-18(13-10-16)21(23-2)24-3;1-5-6(2,3)4/h4-15,21H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
HXZPDNFCAQOLIB-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(OC)OC.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


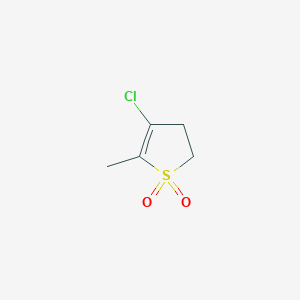
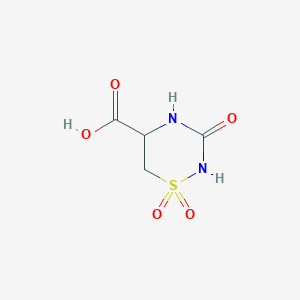
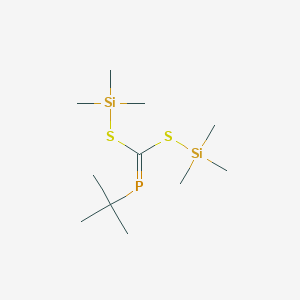
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
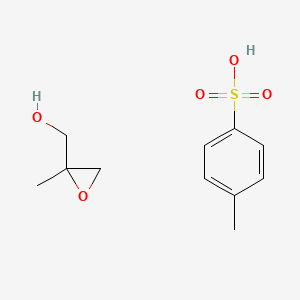
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
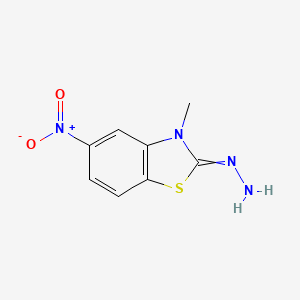
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
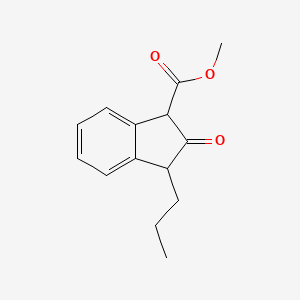
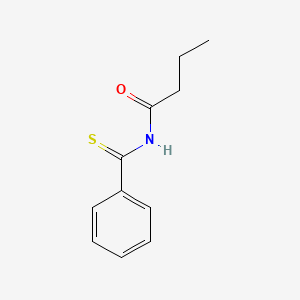
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
